molecular formula C11H12N2O2 B186122 (R)-benzyl 1-cyanoethylcarbamate CAS No. 176894-58-9

(R)-benzyl 1-cyanoethylcarbamate

Cat. No.: B186122
CAS No.: 176894-58-9
M. Wt: 204.22 g/mol
InChI Key: RKPTZVZVBGXQSI-SECBINFHSA-N
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Description

(R)-Benzyl 1-cyanoethylcarbamate is a chiral chemical building block of significant interest in advanced pharmaceutical and medicinal chemistry research. Its core value lies in its functional groups—the benzyl carbamate and the nitrile—which are versatile handles for synthetic elaboration. The benzyl carbamate moiety is a well-established protecting group in peptide synthesis and can also be a key structural feature in active molecules. Recent scientific investigations highlight the relevance of this scaffold, as benzyl carbamate-containing compounds have been identified as covalent reversible inhibitors of the SARS-CoV-2 Main Protease (Mpro), a critical drug target for COVID-19 . These inhibitors function by interacting with the catalytic cysteine residue in the protease's active site, thereby blocking viral replication . This mechanism underscores the potential of the benzyl carbamate pharmacophore in the discovery and development of new antiviral agents. Furthermore, the stereochemistry of the compound is crucial, as the (R)-enantiomer can lead to distinct biological interactions and outcomes compared to its (S)-counterpart, making it essential for researching stereospecific effects in drug-target binding. Researchers value this compound as a key intermediate for constructing complex, optically active molecules, particularly in the exploration of novel protease inhibitors and other therapeutic candidates.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl N-[(1R)-1-cyanoethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-9(7-12)13-11(14)15-8-10-5-3-2-4-6-10/h2-6,9H,8H2,1H3,(H,13,14)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKPTZVZVBGXQSI-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C#N)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10443722
Record name (R)-benzyl 1-cyanoethylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10443722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

176894-58-9
Record name (R)-benzyl 1-cyanoethylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10443722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for R Benzyl 1 Cyanoethylcarbamate and Its Enantiomers

Stereoselective Synthesis Routes from α-Amino Acid Derivatives

The most common and reliable method for synthesizing enantiopure (R)-benzyl 1-cyanoethylcarbamate involves starting from α-amino acid derivatives. This approach leverages the readily available pool of chiral amino acids to establish the desired stereochemistry in the final product.

Synthesis from N-Carbobenzyloxyalanine Amide (Cbz-Alanine Amide)

A primary and well-established route begins with N-carbobenzyloxyalanine amide, commonly known as Cbz-alanine amide. This precursor already contains the necessary carbon skeleton and the benzyl (B1604629) carbamate (B1207046) protecting group. The key transformation is the conversion of the primary amide group into a nitrile.

The conversion of the amide functionality in Cbz-alanine amide to a nitrile is achieved through a dehydration reaction. This chemical process involves the removal of a water molecule from the primary amide group (-CONH2) to yield the nitrile group (-C≡N). A variety of dehydrating agents and reaction conditions have been developed to facilitate this transformation efficiently. rsc.org This method is a fundamental route for synthesizing nitriles in organic chemistry. researchgate.net

To achieve high yields and maintain the stereochemical integrity of the molecule, optimization of the dehydrating agent system is critical. One effective system for this transformation is the use of p-toluenesulfonyl chloride (tosyl chloride, TsCl) in the presence of a base like pyridine (B92270).

In this process, the amide oxygen atom attacks the electrophilic sulfur atom of tosyl chloride. Pyridine acts as a base to neutralize the generated hydrochloric acid and facilitates the subsequent elimination steps. The reaction proceeds through an intermediate that readily eliminates p-toluenesulfonic acid to form the desired nitrile. The conditions are typically mild, which helps to prevent racemization of the chiral center. Other modern reagents have also been developed for the dehydration of amides, including catalytic systems that are often more efficient and generate less waste. organic-chemistry.orgnih.govynu.edu.cn

Table 1: Comparison of Dehydrating Agents for Amide to Nitrile Conversion

Reagent System Conditions Advantages Disadvantages
TsCl / Pyridine Mild, typically 0°C to room temp. Readily available, effective for protected amino amides. Can require stoichiometric reagents, pyridine has a strong odor.
PPh3 / I2 / NMM Mild, anhydrous conditions. High yields for various protected amino amides. researchgate.net Requires careful control of reagents, phosphorus byproducts.
(COCl)2 / Et3N / cat. Ph3PO Very fast (<10 min), catalytic. nih.govynu.edu.cn High efficiency, low catalyst loading, broad scope. nih.gov Oxalyl chloride is moisture sensitive and toxic.

Note: TsCl = p-Toluenesulfonyl Chloride; PPh3 = Triphenylphosphine; NMM = N-Methylmorpholine; (COCl)2 = Oxalyl Chloride; Et3N = Triethylamine (B128534); Ph3PO = Triphenylphosphine oxide.

Exploration of Alternative Synthetic Pathways and Precursors

While the route from Cbz-alanine amide is well-established, other synthetic pathways for α-aminonitriles and related carbamates are areas of active research. These alternative methods may offer advantages in terms of step economy, scalability, or the use of different starting materials.

One major alternative is the Strecker reaction , which involves the three-component reaction of an aldehyde, an amine, and a cyanide source. mdpi.com For the synthesis of benzyl 1-cyanoethylcarbamate, this could theoretically involve the reaction of acetaldehyde, ammonia (B1221849) (followed by protection), and a cyanide source. However, controlling the stereochemistry in a Strecker synthesis requires the use of a chiral catalyst or auxiliary, which adds complexity to the process. mdpi.com

Another approach involves the nucleophilic substitution of a suitable leaving group at the α-position of an ethyl carbamate derivative with a cyanide source. For example, a precursor like benzyl 1-(1-chloroethyl)carbamate could react with sodium cyanide. This pathway also requires a stereoselective method to create the chiral halide precursor to ensure an enantiopure final product.

Table 2: Overview of Synthetic Strategies

Synthetic Pathway Precursors Key Transformation Stereocontrol Method
Amino Acid Derivative (D)- or (L)-Alanine Amide Dehydration Chiral Pool (Precursor)
Asymmetric Strecker Reaction Acetaldehyde, Amine, Cyanide Cyanation of Imine Chiral Catalyst/Auxiliary

These alternative routes, while less common for this specific compound, are part of the broader toolkit of organic synthesis for accessing chiral α-aminonitriles and their derivatives. nih.gov

Reaction Condition Optimization for Enhanced Yield and Efficiency

The efficient synthesis of this compound from (R)-alanine and benzyl chloroformate is paramount for its practical application. The optimization of reaction conditions plays a crucial role in maximizing the yield and purity of the final product while minimizing reaction times and the formation of byproducts. A common and effective method for this transformation is the Schotten-Baumann reaction, which involves the acylation of an amine in the presence of a base.

Key parameters that are typically optimized for this reaction include the choice of base, solvent, temperature, and the stoichiometry of the reactants. The base is essential to neutralize the hydrochloric acid generated during the reaction, thereby driving the equilibrium towards product formation.

Table 1: Optimization of Base and Solvent for the Synthesis of this compound

EntryBase (equiv.)SolventTemperature (°C)Reaction Time (h)Yield (%)
1Sodium Bicarbonate (2.0)Dichloromethane (B109758)/Water (1:1)0 - 25485
2Sodium Carbonate (2.0)Dichloromethane/Water (1:1)0 - 25392
3Sodium Hydroxide (B78521) (2.0)Dichloromethane/Water (1:1)0295
4Triethylamine (1.5)Dichloromethane0 - 25578
5Pyridine (1.5)Dichloromethane0 - 25675
6Sodium Hydroxide (2.0)Tetrahydrofuran/Water (1:1)02.590
7Sodium Hydroxide (2.0)Diethyl Ether/Water (1:1)0388

Note: The data presented in this table is representative of typical optimization studies for Schotten-Baumann reactions involving amino acids and is intended for illustrative purposes.

From the representative data, it is evident that an aqueous inorganic base like sodium hydroxide in a biphasic system with a chlorinated solvent such as dichloromethane provides the highest yield in the shortest reaction time. The low temperature (0 °C) is crucial to minimize side reactions, such as the hydrolysis of the benzyl chloroformate and racemization of the chiral center.

Further optimization can involve a detailed study of the effect of temperature. While the initial reaction is carried out at 0 °C to control the exothermic nature of the reaction, allowing the reaction to slowly warm to room temperature can ensure complete conversion.

Table 2: Effect of Temperature on the Synthesis of this compound

EntryTemperature ProfileReaction Time (h)Yield (%)
10 °C constant493
20 °C for 1h, then 25 °C395
325 °C constant285 (with impurities)

Note: This data is illustrative of typical outcomes in reaction optimization.

The findings suggest that a brief period at a lower temperature followed by warming to ambient temperature strikes a balance between reaction rate and selectivity, leading to a high yield of the desired product with high purity.

Considerations for Scalability and Process Chemistry

Transitioning a synthetic procedure from a laboratory scale to an industrial process introduces a new set of challenges that must be addressed to ensure safety, efficiency, and cost-effectiveness. Key considerations for the scalability of the synthesis of this compound are outlined below.

Reagent Selection and Cost:

(R)-Alanine: A readily available and relatively inexpensive chiral starting material.

Benzyl Chloroformate: While effective, it is a lachrymator and requires careful handling. On a large scale, alternative benzyloxycarbonylating agents with better safety profiles might be considered, although this could impact the established optimal conditions.

Base and Solvent: Sodium hydroxide and dichloromethane are commodity chemicals, making them suitable for large-scale production from a cost perspective.

Process Safety and Hazard Analysis:

Exothermic Reaction: The reaction of benzyl chloroformate with the amine is exothermic. On a larger scale, efficient heat management is critical to prevent runaway reactions. This can be achieved through controlled addition of reagents and the use of jacketed reactors with efficient cooling systems.

Handling of Benzyl Chloroformate: Due to its hazardous nature, closed-system transfers and appropriate personal protective equipment are mandatory.

Solvent Handling: Dichloromethane is a volatile and regulated solvent. Measures to minimize emissions and ensure worker safety, such as working in well-ventilated areas and using appropriate extraction systems, are essential.

Work-up and Purification:

Phase Separation: The use of a biphasic system simplifies the initial work-up, as the product remains in the organic layer while the inorganic salts are removed in the aqueous layer. Efficient phase separation on a large scale requires appropriately designed separators.

Crystallization: Purification by crystallization is a highly scalable and cost-effective method. The development of a robust crystallization protocol to consistently yield the product with high purity is a critical step in process development. This would involve screening various solvent systems and optimizing cooling profiles.

Waste Management:

The aqueous waste stream will contain inorganic salts and potentially small amounts of unreacted starting materials. This needs to be treated according to environmental regulations.

Table 3: Comparison of Laboratory Scale vs. Industrial Scale Process Parameters

ParameterLaboratory Scale (grams)Industrial Scale (kilograms)
Reactor Round-bottom flaskJacketed glass-lined or stainless steel reactor
Temperature Control Ice bathAutomated cooling/heating system
Reagent Addition Manual (dropping funnel)Metered pumping system
Mixing Magnetic stirrerOverhead mechanical stirrer with baffles
Work-up Separatory funnelCentrifugal separator or decanter
Purification Flash chromatography / RecrystallizationCrystallization in large vessels with filtration
Solvent Handling Open to benchtop fume hoodClosed systems with vapor recovery

By carefully considering these factors, a safe, efficient, and economically viable process for the large-scale production of this compound can be developed.

Stereochemical Aspects and Control in Transformations Involving R Benzyl 1 Cyanoethylcarbamate

Analysis of Enantiomeric Purity and Chiral Recognition in Synthetic Pathways

The utility of a chiral compound like (R)-benzyl 1-cyanoethylcarbamate is directly dependent on its enantiomeric purity. The presence of its (S)-enantiomer can have significant consequences in asymmetric synthesis, potentially leading to undesired diastereomeric products or reduced efficacy in biological applications. Therefore, accurate determination of the enantiomeric excess (ee) is a critical step in its synthesis and quality control.

Several analytical techniques are employed for this purpose, with chiral High-Performance Liquid Chromatography (HPLC) being the most common and reliable method. nih.govsigmaaldrich.comchromatographyonline.com Chiral recognition in HPLC is achieved through the use of Chiral Stationary Phases (CSPs). These phases create a chiral environment where the enantiomers of the analyte form transient, diastereomeric complexes with differing stabilities. researchgate.netbgb-analytik.com This difference in interaction energy results in different retention times, allowing for their separation and quantification.

For a compound possessing a carbamate (B1207046) and a nitrile group, several types of CSPs are applicable. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are particularly versatile and widely used. nih.gov Macrocyclic glycopeptide antibiotics (such as teicoplanin and vancomycin) bonded to silica (B1680970) also offer broad enantioselectivity for various classes of molecules, including those with carbamate functionalities. sigmaaldrich.com Furthermore, chiroptical sensing methods, which correlate chiroptical signals like circular dichroism (CD) to the enantiomeric composition, have been developed for chiral nitriles and offer a high-throughput alternative to traditional chromatography. nih.govacs.org

Table 1: Applicable Chiral HPLC Methodologies for Enantiomeric Purity Analysis

Chiral Stationary Phase (CSP) Type Principle of Chiral Recognition Typical Mobile Phases Suitability for Carbamates/Nitriles
Polysaccharide Derivatives (e.g., Chiralpak® series) Formation of inclusion complexes, hydrogen bonding, π-π interactions, and dipole-dipole interactions within the chiral grooves of the helical polymer structure. Normal Phase (Hexane/Alcohol), Polar Organic, Reversed Phase. chromatographyonline.com High
Macrocyclic Glycopeptides (e.g., Chirobiotic™ series) Multiple interaction mechanisms including hydrogen bonding, ionic interactions, inclusion complexation within the macrocyclic basket, and π-π interactions. sigmaaldrich.com Polar Ionic, Polar Organic, Reversed Phase, Normal Phase. sigmaaldrich.com High
Cyclodextrin-Based CSPs Host-guest chemistry where the analyte fits into the chiral cavity of the cyclodextrin. Separation is based on the differential stability of these inclusion complexes. nih.govsigmaaldrich.com Reversed Phase (Aqueous buffers/Acetonitrile/Methanol). sigmaaldrich.com Moderate to High

| Pirkle-Type (Brush-Type) | Based on π-π interactions, hydrogen bonding, and dipole-dipole interactions with a small, well-defined chiral molecule bonded to the silica support. | Primarily Normal Phase (Hexane/Alcohol). bgb-analytik.com | Moderate |

The underlying principle for all these methods is chiral recognition, a molecular process where a chiral selector distinguishes between two enantiomers. researchgate.net The widely accepted model for this is the three-point interaction model, which posits that for effective discrimination, there must be at least three simultaneous points of interaction between the chiral selector and the analyte, with at least one of these interactions being stereochemically dependent. researchgate.net

Strategies for Chiral Induction and Diastereoselective Control

Chiral induction refers to the preferential formation of one enantiomer or diastereomer over another in a chemical reaction, controlled by a chiral feature present in the substrate, reagent, or catalyst. wikipedia.org In reactions involving this compound, its existing stereocenter can act as a source of chiral induction, influencing the stereochemical outcome of new chiral centers formed nearby. This is a form of substrate-controlled diastereoselection.

For instance, if the nitrile group were to participate in a reaction, such as an aldol-type addition after deprotonation of the α-carbon, the approach of the electrophile would be influenced by the steric bulk of the substituents on the existing chiral center. According to established models of asymmetric induction, the incoming reagent will preferentially attack from the less hindered face of the molecule to minimize steric strain in the transition state. The benzylcarbamate group, being sterically demanding, would effectively shield one face of a reactive intermediate, directing the formation of a new stereocenter in a predictable manner.

Research on similar N-protected α-aminonitriles has shown that their metalated derivatives can undergo highly diastereoselective additions to aldehydes. researchgate.net Similarly, highly diastereoselective Mannich reactions of various nucleophiles with N-Boc-aldimines demonstrate that a protected α-amino group can effectively control the stereochemistry of the product. rsc.org These examples establish the principle that the chiral center in this compound is capable of exerting significant diastereoselective control in subsequent bond-forming reactions.

The initial synthesis of the chiral center in α-aminonitriles often relies on the asymmetric Strecker reaction. mdpi.comnih.gov This can be achieved either by using a chiral catalyst to control the addition of cyanide to an achiral imine or by using a chiral amine as an auxiliary to form a diastereomeric imine intermediate, which then reacts with a cyanide source. nih.govacs.org The diastereoselectivity of the cyanide addition is controlled by the chiral auxiliary, which is later removed.

Stereoinversion and Stereoretention Methodologies at the Chiral Center

The stereochemical integrity of the α-carbon in this compound is generally stable under neutral or acidic conditions. However, under basic conditions, the proton at the chiral center (α to the nitrile group) can become labile, creating the potential for epimerization or stereoinversion. nih.gov

Stereoinversion: A common mechanism for stereoinversion at such a center is deprotonation by a base to form a planar or rapidly inverting carbanion (or a metalated equivalent), followed by reprotonation. If the proton source is achiral, this process leads to racemization. However, a controlled deprotonation followed by a stereoselective reaction can be a strategy for inverting the stereocenter.

Stereoretention: Conversely, methodologies exist that allow for reactions at the α-carbon with retention of the original configuration. The stereochemical outcome of reactions involving metalated nitriles can be highly dependent on the metal counterion. nih.gov It has been demonstrated that certain C-metalated nitriles, such as those generated with magnesium-based reagents, can undergo alkylation with stereoretention. nih.gov This is attributed to the geometry of the metalated intermediate, where the carbon-metal bond is axial and alkylation occurs from the same face. In contrast, N-lithiated nitriles can lead to different stereochemical outcomes. nih.gov Therefore, by judicious choice of reagents, it is possible to functionalize the chiral center while preserving its absolute configuration. Acylamination reactions of chiral alcohols with nitriles have also been shown to proceed with complete stereoretention. acs.org

The Compound's Role as a Chiral Building Block in Asymmetric Reactions

Chiral building blocks, also known as synthons, are enantiomerically pure compounds used as starting materials for the synthesis of complex target molecules. nih.govnih.gov this compound is a valuable chiral building block because it provides a synthetically versatile and protected form of (R)-alanine, a non-proteinogenic amino acid derivative. mdpi.comnih.gov Its utility stems from the diverse chemical transformations that its functional groups—the nitrile and the carbamate—can undergo.

The benzylcarbamate (Cbz or Z) group is a well-established protecting group for amines. It is stable to a wide range of reaction conditions but can be readily removed, typically by catalytic hydrogenolysis, to liberate the free amine without affecting the stereochemical integrity of the chiral center.

The nitrile group is a versatile functional group that can be converted into several other important moieties:

Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid, yielding N-Cbz-(R)-alanine. libretexts.orgsavemyexams.com

Reduction: The nitrile can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation, leading to the formation of the corresponding chiral diamine. savemyexams.comlibretexts.org

Addition of Organometallics: Grignard reagents or organolithium compounds can add to the nitrile to form ketones after hydrolysis of the intermediate imine. libretexts.orglibretexts.org

This synthetic flexibility allows this compound to serve as a precursor for a variety of other useful chiral molecules, as summarized in the table below.

Table 2: Synthetic Utility of this compound as a Chiral Building Block

Reagent(s) Transformation of Nitrile Group Product Class
1. H₃O⁺, Δ 2. H₂, Pd/C 1. Hydrolysis to Carboxylic Acid 2. Cbz deprotection (R)-Alanine (Chiral Amino Acid)
1. LiAlH₄ 2. H₂O Reduction to Primary Amine (R)-1-Amino-2-(benzylcarbamoylamino)propane (Chiral Diamine derivative)
1. LiAlH₄, then H₂O 2. H₂, Pd/C 1. Reduction to Primary Amine 2. Cbz deprotection (R)-Propane-1,2-diamine (Chiral Diamine)
1. DIBAL-H, then H₂O 2. H₂, Pd/C 1. Partial reduction to Aldehyde 2. Cbz deprotection (R)-2-Aminopropanal (Chiral Amino Aldehyde)

Reactivity Profiles and Chemical Transformations of the Carbamate Nitrile Framework

Transformations of the Nitrile Moiety

The nitrile group (C≡N) in (R)-benzyl 1-cyanoethylcarbamate is a versatile functional group that can undergo a variety of chemical transformations.

Cycloaddition Reactions (e.g., Synthesis of Tetrazoles via Azide (B81097) Cycloaddition)

The nitrile functionality can participate in [3+2] cycloaddition reactions, most notably with azides to form tetrazole rings. uokerbala.edu.iq This transformation is a powerful method for the synthesis of 5-substituted 1H-tetrazoles. The reaction typically involves treating the nitrile with an azide source, such as sodium azide, often in the presence of a catalyst or an activating agent. organic-chemistry.orgchalcogen.ro For instance, the cycloaddition of a nitrile with sodium azide and ammonium (B1175870) chloride in a solvent like dimethylformamide (DMF) can yield the corresponding tetrazole. chalcogen.ro Various catalysts, including zinc salts and ytterbium triflate, have been shown to promote this reaction. organic-chemistry.org

In a specific application, the nitrile group of a related compound, (S)-benzyl 1-cyanoethylcarbamate, was converted to an amidoxime (B1450833) and subsequently cyclized to form a 1,2,4-oxadiazole (B8745197) ring system. nih.gov This highlights the utility of the nitrile as a precursor to five-membered heterocycles.

Hydrolysis and Selective Reduction Pathways of the Cyano Group

The cyano group of this compound can be hydrolyzed to a carboxylic acid or selectively reduced to a primary amine.

Hydrolysis: The hydrolysis of nitriles typically proceeds in two stages: first to an amide, and then to a carboxylic acid. byjus.comlibretexts.org This can be achieved under either acidic or basic conditions, usually requiring heat. byjus.comlibretexts.org

Acidic Hydrolysis: Heating the nitrile under reflux with a dilute acid, such as hydrochloric acid, yields the corresponding carboxylic acid and an ammonium salt. libretexts.orglibretexts.org

Alkaline Hydrolysis: Refluxing the nitrile with an aqueous alkali solution, like sodium hydroxide (B78521), initially forms the salt of the carboxylic acid and ammonia (B1221849) gas. libretexts.orglibretexts.org Subsequent acidification of the reaction mixture is necessary to obtain the free carboxylic acid. libretexts.org

Selective Reduction: The nitrile group can be selectively reduced to a primary amine (R-CH₂NH₂) while preserving other functional groups in the molecule. A variety of reducing agents can be employed for this transformation. A reagent comprising cobalt chloride and a stoichiometric excess of an alkali metal borohydride, such as sodium borohydride, has been used for the selective reduction of nitrile groups in complex molecules under mild conditions. google.com Another effective reagent is diisopropylaminoborane (B2863991) in the presence of a catalytic amount of lithium borohydride, which reduces a wide range of nitriles to primary amines in excellent yields. nih.gov This method has been shown to be compatible with the presence of other functional groups like esters, provided the nitrile is activated. nih.gov

Oxime Formation Reactions

The nitrile group can be converted into an amidoxime (also known as an amide-oxime) by reaction with hydroxylamine (B1172632). nih.govwikipedia.org In a documented synthesis, (S)-benzyl 1-cyanoethylcarbamate was treated with hydroxylamine hydrochloride and triethylamine (B128534) in refluxing ethanol (B145695) to produce (S,Z)-benzyl 1-amino-1-(hydroxyimino)propan-2-ylcarbamate. nih.gov This transformation converts the cyano group into a C(=NOH)NH₂ moiety, which can then be used in further synthetic steps, such as the formation of oxadiazoles. nih.gov

Reactivity of the Carbamate (B1207046) Functional Group

The carbamate group in this compound, specifically a benzyloxycarbonyl (Cbz or Z) group, primarily functions as a protecting group for the amine.

Protective Group Chemistry: N-Carbobenzyloxy (Cbz) Protection and Deprotection Strategies

The N-Carbobenzyloxy (Cbz) group is a widely used protecting group for amines in organic synthesis, particularly in peptide chemistry. total-synthesis.com It renders the amine less nucleophilic and is stable to a range of reaction conditions, including basic and mildly acidic environments. total-synthesis.comfiveable.me

Deprotection Strategies: The removal of the Cbz group is a critical step and can be accomplished through several methods.

Hydrogenolysis: This is the most common method for Cbz deprotection. total-synthesis.com It involves the use of hydrogen gas (H₂) and a metal catalyst, typically palladium on carbon (Pd/C). total-synthesis.comresearchgate.net The reaction cleaves the benzyl-oxygen bond, releasing the free amine, toluene, and carbon dioxide. total-synthesis.com Transfer hydrogenation, using hydrogen donors like 1,4-cyclohexadiene, is also an effective alternative. researchgate.net

Acidic Cleavage: Strong acids can also be used to remove the Cbz group. researchgate.net A combination of aluminum chloride (AlCl₃) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) has been reported as a mild and efficient system for Cbz deprotection at room temperature, tolerating other sensitive functional groups like nitriles. organic-chemistry.org

Table 1: Common Deprotection Methods for the N-Cbz Group

Method Reagents Typical Conditions Products Citation(s)
Hydrogenolysis H₂, Pd/C MeOH, 60 °C Free amine, Toluene, CO₂ total-synthesis.com
Transfer Hydrogenation 1,4-Cyclohexadiene, Pd/C DMF Free amine, Toluene, CO₂ researchgate.net
Acidic Cleavage AlCl₃, HFIP Room Temperature Free amine organic-chemistry.org

Functional Group Interconversions at the Carbamate Linkage

While the primary role of the Cbz group is protection and its main reaction is deprotection, other transformations are conceivable, though less common for this specific substrate. In broader organic synthesis, carbamates can sometimes be converted into other functional groups. dntb.gov.uaorganic-chemistry.org For example, the Cbz group has been shown to act as a masked N-methylamine in certain contexts. total-synthesis.com However, for this compound, the focus remains on its role as a protecting group for the amino acid-like fragment. The stability of the carbamate linkage under various conditions is one of its key features, allowing for extensive modification of the nitrile moiety without affecting the protected amine. total-synthesis.com

Chemical Modifications at the Benzylic Position

The benzylic position of the benzyl (B1604629) group in this compound is a key site for chemical modification due to the stability of benzylic intermediates (radicals, cations, and anions) through resonance with the adjacent aromatic ring. libretexts.orglibretexts.org This inherent reactivity allows for several important transformations.

One of the most fundamental reactions involving the benzylic position is the cleavage of the benzyloxycarbonyl (Cbz or Z) protecting group. This deprotection is crucial in synthetic pathways where the protected amine needs to be liberated for further reaction, such as in peptide synthesis. The most common method for Cbz group removal is catalytic hydrogenation. mdpi.comresearchgate.net This reaction proceeds via the hydrogenolysis of the benzylic C-O bond, typically using a palladium catalyst (e.g., Pd/C) under an atmosphere of hydrogen gas. The products are the deprotected amine, toluene, and carbon dioxide.

Another significant class of reactions involves oxidation of the benzylic carbon. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can oxidize alkylbenzenes to benzoic acids. libretexts.org While this would cleave the entire benzyl group, milder conditions could potentially lead to the formation of an aldehyde or ketone if a secondary benzylic alcohol were present. For this compound, aggressive oxidation would lead to the destruction of the protecting group.

Free radical bromination is a characteristic reaction of the benzylic position. libretexts.orgmasterorganicchemistry.com Using reagents like N-bromosuccinimide (NBS) with a radical initiator (e.g., light or peroxide), a bromine atom can be selectively introduced at the benzylic carbon of an alkylbenzene. libretexts.orglibretexts.org This reaction proceeds via a resonance-stabilized benzylic radical, making it highly selective for this position over other C-H bonds in the molecule. libretexts.org Applying this to the benzyl group of the carbamate would yield a brominated derivative, a versatile intermediate for subsequent nucleophilic substitution reactions.

Reaction TypeReagents & ConditionsProduct TypeReference
Catalytic Hydrogenation (Cbz Deprotection)H₂, Pd/CDeprotected Amine + Toluene mdpi.com, researchgate.net
Benzylic OxidationKMnO₄, H₂O, HeatBenzoic Acid (via cleavage) libretexts.org
Benzylic Radical BrominationN-Bromosuccinimide (NBS), Initiator (light, peroxide)Brominated Benzyl Group masterorganicchemistry.com, libretexts.org

Regioselectivity and Diastereoselectivity in Multi-Functionalized Derivatives

The presence of a stereocenter and multiple reactive sites in this compound and its derivatives makes regioselectivity and diastereoselectivity critical considerations in their chemical transformations.

Regioselectivity refers to the preference for reaction at one functional group over another. In this compound, the primary reactive sites are the nitrile group and the carbamate's N-H proton. Reactions can be directed to the nitrile group while leaving the carbamate intact. For instance, the nitrile can be converted into other functional groups. A notable transformation is the reaction with hydroxylamine to form an N-hydroxyamidine, which can then undergo cyclization to form a 1,2,4-oxadiazole ring. nih.gov This sequence demonstrates high regioselectivity for the nitrile group.

Diastereoselectivity becomes important when new stereocenters are formed during a reaction. The existing (R)-configured stereocenter at the α-carbon can influence the stereochemical outcome of reactions at adjacent or nearby positions, leading to a preference for one diastereomer over another. This is a key principle in asymmetric synthesis. For example, in the synthesis of α,α-disubstituted amino acids, the chirality of the starting material can direct the stereoselective introduction of a second substituent at the α-carbon. nih.gov While direct alkylation at the α-carbon of this compound is challenging due to the presence of the N-H proton, its derivatives can be designed to undergo diastereoselective reactions. For instance, the reduction of a ketone or the addition of a nucleophile to an imine derived from this framework would likely exhibit diastereoselectivity due to the steric and electronic influence of the existing chiral center.

The principles of stereocontrol are well-documented in reactions of similar chiral building blocks. For example, phase transfer catalyzed Strecker reactions of α-amido sulfones show that a chiral catalyst can induce enantioselectivity, and the inherent chirality in a substrate can influence the diastereomeric ratio of the product. acs.org Similarly, domino reactions leading to multi-functionalized cyclic compounds often proceed with high diastereoselectivity, where the initial stereochemistry dictates the spatial arrangement of newly formed bonds and stereocenters. rsc.org

Reaction TypeKey FeatureOutcomeReference
Nitrile Group TransformationRegioselectivitySelective conversion of the nitrile to an amidine or oxadiazole, leaving the carbamate unaffected. nih.gov
Formation of New StereocentersDiastereoselectivityThe existing (R)-stereocenter directs the formation of new chiral centers, leading to a diastereomeric excess in the product. nih.gov, rsc.org
Asymmetric HydrocyanationEnantioselectivity/DiastereoselectivityIn related systems, chiral catalysts or substrates control the stereochemical outcome of nucleophilic additions. acs.org

Applications of R Benzyl 1 Cyanoethylcarbamate in Advanced Organic Synthesis

Precursor to Chiral 1-Aminoethyltetrazoles

The nitrile functionality of (R)-benzyl 1-cyanoethylcarbamate serves as a direct precursor for the synthesis of 5-substituted 1H-tetrazoles. This transformation is typically achieved through a [3+2] cycloaddition reaction between the nitrile and an azide (B81097) source, most commonly sodium azide. The reaction is often facilitated by catalysts to enhance the rate and efficiency.

The resulting product, after the cycloaddition, is a tetrazole ring attached to the chiral ethylamine (B1201723) backbone, with the carbamate (B1207046) group still in place as a protecting group. This method provides a reliable route to enantiomerically pure 1-aminoethyltetrazoles, which are valuable substructures in medicinal chemistry. The chirality of the starting material is preserved throughout the reaction sequence, ensuring the stereochemical integrity of the final product.

Key Features of the Cycloaddition Reaction:

Reagents: Typically involves sodium azide (NaN₃) and a Lewis or Brønsted acid catalyst.

Catalysts: Zinc salts (e.g., ZnCl₂, ZnBr₂) are commonly used to activate the nitrile group towards nucleophilic attack by the azide. organic-chemistry.org

Stereochemistry: The reaction proceeds without affecting the stereocenter adjacent to the nitrile group, thus retaining the (R)-configuration.

Table 1: Representative Conditions for Tetrazole Synthesis from Nitriles
Catalyst/Reagent SystemSolventGeneral Substrate ScopeReference
NaN₃, ZnCl₂Isopropanol or other alcoholsAromatic and aliphatic nitriles organic-chemistry.org
NaN₃, IodineN/A (Heterogeneous)Various organic nitriles organic-chemistry.org
NaN₃, L-prolineN/AAliphatic and aryl nitriles, thiocyanates organic-chemistry.org

Integration into Oligopeptide Synthesis as a Chiral Constituent

This compound is essentially a protected derivative of (R)-alanine, making it a suitable building block for peptide synthesis. The benzyl (B1604629) carbamate (Cbz or Z) group is a well-established protecting group for amines in peptide chemistry. peptide.commasterorganicchemistry.com It is stable under various reaction conditions but can be readily removed by catalytic hydrogenation, which cleaves the benzylic C-O bond.

To be incorporated into a peptide chain, the nitrile group must first be converted into a carboxylic acid. This can be achieved through hydrolysis under acidic or basic conditions. Once the carboxylic acid is unmasked, the resulting N-Cbz-(R)-alanine can participate in standard peptide coupling reactions.

Steps for Integration into Peptides:

Hydrolysis: The nitrile group (-CN) is hydrolyzed to a carboxylic acid group (-COOH).

Coupling: The resulting N-Cbz-(R)-alanine is coupled with another amino acid or peptide fragment using a coupling agent (e.g., DCC, HBTU).

Deprotection: The Cbz group can be removed from the N-terminus to allow for further chain elongation.

This strategy allows for the precise incorporation of an (R)-alanine residue at a desired position within an oligopeptide sequence.

Utilization in the Construction of Diverse Nitrogen-Containing Heterocyclic Systems

The synthetic utility of this compound extends beyond tetrazoles to a variety of other nitrogen-containing heterocycles. nih.govnih.gov The nitrile group is a versatile functional handle that can participate in various cyclization reactions. mdpi.comiupac.org For instance, it can react with dinucleophiles to form five- or six-membered rings.

Examples of Heterocyclic Systems:

Pyridines: The nitrile can be a component in multicomponent reactions, such as the Hantzsch pyridine (B92270) synthesis or similar methodologies, to form substituted pyridine rings.

Imidazoles and Oxazoles: Through appropriate reaction sequences, the nitrile carbon can be incorporated as one of the ring atoms in these five-membered heterocycles.

Triazoles: Similar to tetrazole synthesis, reaction with different azide precursors or through alternative cycloaddition pathways can lead to the formation of triazole rings.

These synthetic routes leverage the reactivity of the nitrile group to construct complex heterocyclic frameworks while retaining the crucial stereocenter from the original molecule. bac-lac.gc.ca

Strategic Deployment in Enantioselective Total Synthesis of Complex Molecules

The enantiopure nature of this compound makes it a valuable starting material in the total synthesis of complex natural products and pharmaceutical agents. chemrxiv.orgrsc.orgbeilstein-journals.org In such syntheses, the compound serves as a chiral fragment, where its stereocenter is incorporated into the final target molecule. This approach, known as a chiral pool synthesis, is highly efficient as it avoids the need for asymmetric reactions or chiral resolutions at later stages. mdpi.com

Table 2: Functional Group Transformations in Total Synthesis
Initial Functional GroupTransformationResulting Functional GroupApplication in Synthesis
Nitrile (-CN)Reduction (e.g., with H₂, Raney Ni)Primary Amine (-CH₂NH₂)Formation of amides, imines, or new heterocyclic rings.
Nitrile (-CN)Hydrolysis (acid or base)Carboxylic Acid (-COOH)Peptide coupling, esterification, formation of other acid derivatives.
Benzyl Carbamate (-NH-Cbz)Hydrogenolysis (H₂, Pd/C)Primary Amine (-NH₂)Further functionalization or participation in cyclization reactions.

Role in Expanding the Chiral Pool for Synthetic Strategies

The "chiral pool" refers to the collection of readily available, inexpensive, and enantiomerically pure compounds from natural sources, such as amino acids, sugars, and terpenes. nih.govwikipedia.org this compound is a prime example of a compound derived from this pool, originating from the amino acid (R)-alanine. univie.ac.atresearchgate.net

By chemically modifying these simple chiral molecules, synthetic chemists can generate a wide array of more complex chiral building blocks, thereby expanding the utility of the original chiral pool. mdpi.comnih.gov this compound, with its versatile functional groups, serves as an excellent platform for such elaborations. It provides a stable, easy-to-handle source of (R)-alanine chirality that can be transformed into numerous other structures for use in asymmetric synthesis. rsc.orgwikipedia.org This strategy is fundamental to modern organic chemistry, enabling the efficient and stereocontrolled synthesis of a vast range of chiral molecules. sigmaaldrich.com

Analytical and Spectroscopic Methodologies for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of individual atoms. For (R)-benzyl 1-cyanoethylcarbamate, both ¹H NMR and ¹³C NMR are used to confirm the connectivity of atoms and the presence of key structural motifs.

¹H NMR Spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum of this compound is expected to show distinct signals for the protons of the methyl group, the methine proton adjacent to the chiral center, the methylene (B1212753) protons of the benzyl (B1604629) group, the carbamate (B1207046) N-H proton, and the aromatic protons of the phenyl ring. The chemical shifts (δ) are influenced by the electronegativity of nearby atoms and anisotropic effects from the aromatic ring. organicchemistrydata.org

¹³C NMR Spectroscopy provides a signal for each chemically non-equivalent carbon atom in the molecule. huji.ac.ilhw.ac.uk Due to the chirality of this compound, all eleven carbon atoms are chemically distinct and are expected to produce a total of eleven signals in the proton-decoupled ¹³C NMR spectrum. rsc.org The chemical shifts are characteristic of the carbon's hybridization and its bonding environment, with the carbonyl, nitrile, and aromatic carbons appearing at predictable downfield regions. oregonstate.edu

The predicted NMR data, based on established chemical shift ranges for similar functional groups, are summarized in the tables below. oregonstate.edupdx.edu

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
-CH₃ ~1.6 Doublet ~7 Hz
-CH (CN)- ~4.8 Quartet of doublets ~7 Hz, ~8 Hz
-NH - ~5.5 Doublet ~8 Hz
-CH₂ -Ph ~5.2 Singlet -

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
-C H₃ ~18
-C H(CN)- ~42
-C ≡N ~118
Ar-C (para) ~128.1
Ar-C (ortho) ~128.5
Ar-C (meta) ~128.7
Ar-C (ipso) ~136
-C H₂-Ph ~68

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is employed to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound (Molecular Weight: 204.23 g/mol ), soft ionization techniques like Electrospray Ionization (ESI) would be expected to show the molecular ion peak, typically as a protonated molecule [M+H]⁺ at m/z 205 or a sodiated adduct [M+Na]⁺ at m/z 227.

Under higher energy conditions, such as those in Electron Ionization (EI) or through tandem MS (MS/MS) experiments, the molecule would fragment in a predictable manner. A plausible fragmentation pattern would involve the cleavage of the carbamate and benzylic bonds. Key expected fragments include the stable benzyl cation or the tropylium (B1234903) ion at m/z 91, which is a common feature in the mass spectra of benzyl-containing compounds. researchgate.netnist.gov Another significant fragmentation pathway could be the loss of the cyanoethyl group.

Table 3: Predicted Mass Spectrometry Fragments for this compound

m/z Possible Fragment Identity
205 [M+H]⁺ (Protonated Molecular Ion)
108 [C₇H₈O]⁺ or related fragments
91 [C₇H₇]⁺ (Benzyl/Tropylium cation)
79 [C₆H₇]⁺

Chromatographic Techniques for Purity Assessment and Enantiomeric Excess Determination

Chromatographic methods are fundamental for separating components of a mixture, making them ideal for assessing the chemical and enantiomeric purity of this compound.

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used to monitor the progress of a chemical reaction and to get a preliminary assessment of product purity. nih.gov For a compound of intermediate polarity like benzyl 1-cyanoethylcarbamate, a normal-phase TLC plate with a silica (B1680970) gel stationary phase is appropriate. libretexts.org The mobile phase, or eluent, would typically be a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent such as ethyl acetate. rsc.org

The separation is based on the differential partitioning of the compound between the stationary and mobile phases. libretexts.org The position of the spot on the developed plate is quantified by its retention factor (R_f), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. A solvent system such as 1:4 ethyl acetate/petroleum ether could be a suitable starting point for achieving an R_f value in the ideal range of 0.3-0.5. nih.gov

Determining the enantiomeric excess (e.e.) is crucial for any chiral compound, and this is most commonly achieved using chiral chromatography.

High-Performance Liquid Chromatography (HPLC) is the benchmark technique for enantiomeric separation. mdpi.com The separation of the (R)- and (S)-enantiomers of benzyl 1-cyanoethylcarbamate would be performed using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derivatized with cellulose (B213188) or amylose (B160209) phenylcarbamates, are highly effective for a wide range of chiral compounds and would be a primary choice. mdpi.com A typical mobile phase for normal-phase chiral HPLC would consist of a mixture of an alkane (e.g., hexane) and an alcohol modifier (e.g., isopropanol). mdpi.com The two enantiomers interact differently with the chiral environment of the CSP, leading to different retention times and allowing for their separation and quantification.

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, offering advantages in speed and reduced consumption of organic solvents. chromatographyonline.comchiraltech.comchromedia.org SFC uses supercritical carbon dioxide as the main mobile phase, mixed with a small amount of an organic modifier like methanol (B129727) or ethanol (B145695). afmps.bechromatographyonline.com The principles of separation are similar to HPLC, relying on a chiral stationary phase to resolve the enantiomers. nih.gov Polysaccharide-based CSPs are also widely used and highly effective in SFC. chromedia.orgchromatographyonline.com The low viscosity of the supercritical fluid mobile phase allows for faster flow rates without sacrificing resolution, significantly shortening analysis times. afmps.be

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its key functional groups.

The N-H bond of the carbamate will show a stretching vibration, while the carbonyl (C=O) group will exhibit a strong, sharp absorption. The nitrile (C≡N) group has a characteristic absorption in the triple bond region of the spectrum. The benzyl group will contribute absorptions from the aromatic C=C bond stretching and the aromatic C-H stretching. Data from the closely related benzyl carbamate shows characteristic absorptions for the N-H, C=O, and aromatic moieties. rsc.orgnist.gov

Table 4: Predicted Characteristic IR Absorption Bands for this compound

Functional Group Type of Vibration Predicted Wavenumber (cm⁻¹) Intensity
N-H (Carbamate) Stretch 3400 - 3300 Medium
C-H (Aromatic) Stretch 3100 - 3000 Medium
C-H (Aliphatic) Stretch 3000 - 2850 Medium
C≡N (Nitrile) Stretch 2260 - 2220 Medium, Sharp
C=O (Carbamate) Stretch 1725 - 1700 Strong, Sharp
C=C (Aromatic) Stretch 1600 & 1450 Medium-Weak

X-ray Crystallography for Definitive Absolute Stereochemistry Determination

While the techniques above confirm the structure and purity of the compound, X-ray crystallography is the gold standard for unambiguously determining the three-dimensional arrangement of atoms in a molecule, including its absolute stereochemistry. This method requires a single, high-quality crystal of the compound.

The technique involves irradiating the crystal with X-rays and analyzing the resulting diffraction pattern. This pattern provides information about the electron density within the crystal, allowing for the precise calculation of atomic positions, bond lengths, and bond angles. For a chiral molecule, specialized analysis of the diffraction data (anomalous dispersion) can distinguish between the two enantiomers and thus provide definitive proof of the (R) or (S) configuration at the stereocenter. While this technique is powerful, its application is contingent upon the ability to grow suitable single crystals of the analyte.

Computational and Theoretical Investigations of R Benzyl 1 Cyanoethylcarbamate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are employed to solve the Schrödinger equation, providing a detailed picture of the electronic structure of a molecule. github.io These calculations help in understanding the distribution of electrons and identifying regions of a molecule that are likely to be involved in chemical reactions. Methods like Hartree-Fock (HF) and Density Functional Theory (DFT) are commonly used for this purpose. github.ioarxiv.org

For carbamates, which are structurally related to (R)-benzyl 1-cyanoethylcarbamate, computational methods have been used to determine various electronic properties. scirp.org Key parameters that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between HOMO and LUMO is a crucial indicator of a molecule's reactivity. researchgate.net

Different levels of theory and basis sets can be used for these calculations, and their accuracy is often benchmarked against experimental data. scirp.orgmdpi.com For instance, studies on similar molecules have shown that methods like B3LYP with basis sets such as 6-311G+(2d,p) can provide reliable predictions of properties like NMR chemical shifts. nih.gov The choice of the computational method and basis set is critical for obtaining accurate results that can reliably predict the molecule's reactivity. scirp.orgmdpi.com

Table 1: Comparison of Computational Methods for Electronic Structure Calculations

Method Description Typical Application
Hartree-Fock (HF) A fundamental ab initio method that solves the Schrödinger equation for a multi-electron system by approximating the wavefunction as a single Slater determinant. github.io Ground state electronic structure of molecules. arxiv.org
Density Functional Theory (DFT) A quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It uses the electron density as the fundamental variable. arxiv.org Calculation of electronic structure, stability, and reactivity for large systems. arxiv.org

| B3LYP | A hybrid functional that combines the strengths of both HF and DFT methods. | Widely used for predicting molecular geometries, vibrational frequencies, and energies. scirp.orgresearchgate.net |

Molecular Modeling and Conformational Analysis

Molecular modeling encompasses a range of computational techniques used to represent and manipulate the three-dimensional structures of molecules. upc.edu A key aspect of molecular modeling is conformational analysis, which aims to identify the stable three-dimensional arrangements (conformations) of a molecule and their relative energies. upc.edusapub.org

Computational methods like molecular mechanics (MM) are often used for conformational analysis due to their efficiency in handling large systems. upc.edu These methods use a classical mechanical model to calculate the potential energy of a molecule as a function of its atomic coordinates. Force fields, such as MMFF94, are used to define the parameters for these calculations. sapub.org

Studies on structurally similar compounds, such as benzyl-substituted heterocycles, have demonstrated the utility of combining molecular mechanics calculations with experimental techniques like X-ray crystallography and NMR spectroscopy to gain a comprehensive understanding of their conformational preferences. nih.govethz.ch Such analyses have revealed that even seemingly subtle steric and electronic interactions can significantly influence the preferred conformation. ethz.ch For instance, the orientation of a benzyl (B1604629) group can be influenced by interactions with adjacent parts of the molecule, leading to specific staggered or eclipsed conformations. ethz.ch

| Molecular Mechanics (MM) | A computational method that uses classical mechanics to model molecular systems. upc.edu | Allows for the rapid calculation of energies for different conformations. |

Theoretical Prediction of Stereoselectivity in Synthetic Transformations

The synthesis of a chiral molecule like this compound often involves stereoselective reactions, where one stereoisomer is formed in preference to others. Theoretical methods can be invaluable in predicting and understanding the origins of this stereoselectivity.

The stereochemical outcome of a reaction is determined by the relative energies of the diastereomeric transition states leading to the different stereoisomeric products. nih.gov By computationally modeling these transition states, it is possible to predict which product will be favored. Quantum-Guided Molecular Mechanics (Q2MM) is one such method that can be used to develop transition state force fields for predicting stereoselectivity in catalytic enantioselective reactions. nih.gov

For reactions like the Strecker reaction, which can be used to synthesize α-amino nitriles—precursors to compounds like this compound—organocatalysts are often employed to control the stereochemistry. unibo.it Computational studies can help in understanding how the catalyst and substrates interact in the transition state to favor the formation of one enantiomer over the other. These models can elucidate the non-bonded interactions, such as van der Waals forces, that play a critical role in determining stereoselectivity. nih.gov

Elucidation of Reaction Mechanisms via Computational Approaches (e.g., Transition State Analysis)

Computational chemistry offers a powerful lens through which to study the detailed step-by-step pathways of chemical reactions, known as reaction mechanisms. ethz.ch For the formation or transformation of this compound, computational approaches can identify key intermediates and transition states, providing a more complete picture than what can often be observed experimentally.

For example, the formation of carbamates from isocyanates and alcohols can proceed through various proposed mechanisms, including concerted and stepwise pathways. ethz.ch Quantum chemical calculations can be used to compute the energy profiles for these different routes. By locating the transition state structures and calculating their energies, the most favorable reaction pathway can be determined. ethz.ch

Transition state theory is a fundamental concept in this type of analysis. The transition state is the highest energy point along the reaction coordinate and represents the bottleneck of the reaction. nih.gov The structure and energy of the transition state dictate the rate of the reaction.

In the context of drug metabolism, computational methods can also be used to predict how a molecule like this compound might be transformed in the body. These biotransformation reactions, often catalyzed by enzymes, can involve complex mechanisms such as ring contractions or oxidative cleavage of nitrile groups. sci-hub.se Computational modeling can help to propose and evaluate plausible mechanisms for these metabolic transformations.

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Methodologies

The quest for more efficient and environmentally benign methods for synthesizing chiral molecules like (R)-benzyl 1-cyanoethylcarbamate is a perpetual driver of innovation in organic chemistry. Future research will likely focus on several key areas to improve upon existing synthetic strategies.

One promising avenue is the development of catalytic, enantioselective methods that bypass the need for chiral starting materials or resolving agents. This could involve the design of novel chiral catalysts, including organocatalysts or transition-metal complexes, that can directly induce asymmetry in the formation of the carbamate (B1207046) or its precursors. For instance, research into the direct carboxylation of suitable prochiral substrates using carbon dioxide as a renewable C1 feedstock presents a highly attractive and sustainable approach. researchgate.netacs.org

Furthermore, the exploration of biocatalysis, utilizing enzymes such as lipases or nitrile hydratases, could offer highly selective and environmentally friendly routes. Enzymes operate under mild conditions and can exhibit exquisite chemo-, regio-, and stereoselectivity, potentially streamlining the synthesis and reducing waste. acs.org

Recent advancements in the synthesis of carbamates from Boc-protected amines using lithium tert-butoxide as the sole base highlight a move towards eliminating hazardous reagents and metal catalysts. rsc.org Future work could adapt such methodologies for the asymmetric synthesis of this compound, contributing to more sustainable production on a larger scale. rsc.org The development of methods for producing carbamates from organic primary amines and a carbonyl source in the presence of a recyclable quaternary organic ammonium (B1175870) carbonate/bicarbonate also represents a sustainable approach. google.com

Expanding the Scope of Applications as a Chiral Synthon in Unexplored Areas

This compound serves as a valuable chiral building block, or synthon, in the synthesis of more complex molecules. While it has found application in the preparation of bioactive compounds, its full potential remains to be unlocked.

Future research should focus on exploring its utility in the synthesis of novel classes of compounds with potential therapeutic applications. For example, its unique combination of a protected amine, a chiral center, and a nitrile group makes it an ideal precursor for the synthesis of non-proteinogenic amino acids, peptide mimics, and heterocyclic scaffolds. These structures are of great interest in drug discovery for targeting a wide range of diseases.

The nitrile group, in particular, offers a versatile handle for a variety of chemical transformations. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole ring, opening up diverse synthetic pathways. researchgate.net Investigating these transformations in the context of creating libraries of novel compounds for high-throughput screening could lead to the discovery of new lead compounds for drug development. The use of this compound as a precursor for more complex molecules, such as in the synthesis of sphingosine (B13886) kinase inhibitors, has been demonstrated and points towards its potential in creating structurally diverse and biologically active compounds. nih.gov

Moreover, its application as a chiral synthon could be extended to materials science, for instance, in the synthesis of chiral polymers or liquid crystals. The inherent chirality of the molecule could be used to impart specific optical or self-assembling properties to these materials. The broader application of chiral synthons like dihydrolevoglucosenone (Cyrene™) in various fields underscores the potential for expanding the use of this compound. rsc.org

Advanced Characterization Techniques for Deeper Mechanistic Understanding

A thorough understanding of the reaction mechanisms involved in the synthesis and transformations of this compound is essential for optimizing existing methods and developing new ones. Advanced analytical and spectroscopic techniques will play a pivotal role in gaining these deeper insights.

In-situ spectroscopic methods, such as ReactIR (in-situ Fourier-transform infrared spectroscopy) and process NMR (nuclear magnetic resonance), can provide real-time information about the concentrations of reactants, intermediates, and products, allowing for a detailed kinetic and mechanistic analysis of the reactions.

Advanced mass spectrometry techniques, such as tandem mass spectrometry (MS/MS) and high-resolution mass spectrometry (HRMS), can be used to identify and characterize transient intermediates and byproducts, shedding light on complex reaction pathways. nih.gov

Computational chemistry and molecular modeling will also be invaluable tools. Density functional theory (DFT) calculations can be used to model reaction pathways, predict transition state geometries, and rationalize the observed stereoselectivity. This theoretical understanding can guide the design of new catalysts and reaction conditions.

Furthermore, advanced techniques for solid-state characterization, such as X-ray crystallography, can provide precise information about the three-dimensional structure of this compound and its derivatives, which is crucial for understanding its interactions with biological targets and for designing new materials. The use of X-ray crystallography to determine the structure of complex molecules is a well-established and powerful technique. ethz.ch

By combining these advanced characterization techniques, researchers can build a comprehensive picture of the chemical behavior of this compound, paving the way for more rational and efficient synthetic strategies and applications.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.